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molecular formula C10H10F2O B1404342 1-(3,5-Difluorophenyl)cyclobutanol CAS No. 1395282-03-7

1-(3,5-Difluorophenyl)cyclobutanol

Cat. No. B1404342
M. Wt: 184.18 g/mol
InChI Key: WWWSPKQHCFOAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173883B2

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (1.0 equiv.) in THF (0.26 M) under Ar was added Mg turnings (1.6 equiv.). A reflux condenser was attached and the solution was submerged in a 90° C. oil bath and refluxed for two hours. The cyclobutanone (1.0 equiv.) was added in THF via syringe. The solution was left stirring at rt under Ar for 5 hrs. The reaction solution was quenched by addition of NH4Cl(sat) and the solution was extracted with EtOAc, washed with NaCl(sat), dried over MgSO4, filtered, concentrated and purified by ISCO SiO2 chromatography (0-100% EtOAc/n-heptanes gradient) to yield 1-(3,5-difluorophenyl)cyclobutanol in 54% yield. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.69-1.83 (m, 1 H), 2.03-2.13 (m, 1 H), 2.31-2.43 (m, 2 H), 2.45-2.56 (m, 2 H), 6.71 (tt, J=8.80, 2.35 Hz, 1 H), 6.98-7.07 (m, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[CH:3]=1.[C:10]1(=[O:14])[CH2:13][CH2:12][CH2:11]1>C1COCC1>[F:9][C:4]1[CH:3]=[C:2]([C:10]2([OH:14])[CH2:13][CH2:12][CH2:11]2)[CH:7]=[C:6]([F:8])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at rt under Ar for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reflux condenser was attached
CUSTOM
Type
CUSTOM
Details
was submerged in a 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
WAIT
Type
WAIT
Details
The solution was left
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched by addition of NH4Cl(sat)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with NaCl(sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO SiO2 chromatography (0-100% EtOAc/n-heptanes gradient)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1(CCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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